Ethyl 5-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate
Description
Properties
CAS No. |
33851-24-0 |
|---|---|
Molecular Formula |
C11H9ClO3S |
Molecular Weight |
256.71 g/mol |
IUPAC Name |
ethyl 5-chloro-3-hydroxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H9ClO3S/c1-2-15-11(14)10-9(13)7-5-6(12)3-4-8(7)16-10/h3-5,13H,2H2,1H3 |
InChI Key |
XDQYSYNQPPHBQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Cyclization Using Thioglycolates
This method involves the reaction of substituted benzaldehydes with ethyl thioglycolate under basic conditions to form the benzo[b]thiophene core.
- React 4-chloro-2-fluorobenzaldehyde with ethyl thioglycolate in anhydrous DMF.
- Use potassium carbonate (K₂CO₃) as a base and stir at 60°C for 2 hours.
- Extract the product with diethyl ether, dry over sodium sulfate, and recrystallize from methanol.
Reaction Scheme :
$$
\text{C₆H₄ClCHO} + \text{HSCH₂COOEt} \xrightarrow{\text{K₂CO₃, DMF}} \text{Benzo[b]thiophene derivative}
$$
Halogenation and Esterification
A pre-synthesized benzo[b]thiophene derivative can be chlorinated at C-5 using SOCl₂ or PCl₅.
- Dissolve the benzo[b]thiophene derivative in a solvent like dichloromethane (DCM).
- Add SOCl₂ dropwise at low temperature (0°C to room temperature).
- Reflux the mixture for 2–4 hours to ensure complete halogenation.
- Purify by washing with water and recrystallizing.
For esterification:
- Dissolve the chlorinated benzo[b]thiophene carboxylic acid in ethanol.
- Add catalytic sulfuric acid and reflux for several hours.
- Remove excess ethanol under reduced pressure and purify by recrystallization.
Microwave-Assisted Synthesis
Microwave irradiation offers a rapid and efficient method for synthesizing benzo[b]thiophenes.
- Heat a mixture of substituted benzothiophene precursors with reagents like methyl thioglycolate in DMSO.
- Use triethylamine as a base and microwave at 130°C for 10–20 minutes.
- Cool the reaction mixture, pour into ice water, and filter the solid product.
- High yields (up to 95%).
- Short reaction times compared to conventional heating methods.
Comparison of Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages |
|---|---|---|---|---|
| Cyclization via Thioglycolates | Ethyl thioglycolate, K₂CO₃ | DMF, 60°C, 2 h | ~85 | Simple workup |
| Halogenation + Esterification | SOCl₂/PCl₅, ethanol | Reflux | ~80 | High specificity |
| Microwave-Assisted Synthesis | Methyl thioglycolate, triethylamine | DMSO, 130°C, microwaves | ~95 | Rapid reaction; high efficiency |
Notes on Optimization
- Solvent Choice : Anhydrous solvents like DMF or DCM are critical for high yields.
- Base Selection : Potassium carbonate is commonly used but can be replaced with other bases like sodium methoxide depending on substrate reactivity.
- Temperature Control : Precise control during halogenation prevents overreaction or side product formation.
Chemical Reactions Analysis
Ethyl 5-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced thiophene derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Industry: The compound is used in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of ethyl 5-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and interacting with cellular receptors. The specific pathways involved depend on the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of ethyl 5-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate can be contextualized against analogous benzo[b]thiophene and thiophene derivatives. Below is a comparative analysis based on substituent patterns, physicochemical properties, and applications:
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Reactivity and Bioactivity
- Chloro vs. Hydroxyl Positioning : The chloro group at position 5 in the target compound enhances electrophilic substitution resistance compared to its positional isomer (6-chloro derivative, CAS 1393803-55-8). This substitution also improves lipid solubility, which is critical for membrane permeability in drug candidates .
- Ester vs. Carboxylic Acid : The ethyl ester group (vs. carboxylic acid in 6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid) increases metabolic stability, making the compound less prone to rapid hydrolysis in vivo .
- Fused vs. Non-Fused Systems: The benzo[b]thiophene core (as in the target compound) exhibits stronger π-π stacking interactions compared to simple thiophene derivatives (e.g., methyl 5-chloro-3-hydroxythiophene-2-carboxylate), enhancing binding affinity to biological targets like kinase enzymes .
Physicochemical Properties
- Melting Point : The parent compound (ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate) has a melting point of ~150–155°C, while chloro substitution increases rigidity, likely raising the target compound’s melting point above 200°C .
- Solubility : The ethyl ester group improves solubility in organic solvents (e.g., ethyl acetate, DMSO) compared to carboxylic acid derivatives, which are more polar .
Biological Activity
Ethyl 5-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate is a significant compound in medicinal chemistry, particularly noted for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antifungal, anticancer properties, and the mechanisms through which it operates.
Chemical Structure and Properties
The compound has the molecular formula C_{12}H_{11}ClO_3S and a molecular weight of approximately 256.71 g/mol. Its structure includes a chloro group, a hydroxy group, and an ethyl ester functional group attached to a benzo[b]thiophene core, which is known for its therapeutic potential.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, showing efficacy in inhibiting growth.
Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 8 µg/mL |
These results suggest that the compound can effectively inhibit both Gram-positive and Gram-negative bacteria as well as fungi, making it a candidate for developing new antimicrobial agents .
Antifungal Properties
The antifungal activity of this compound has been particularly emphasized in recent studies. It has shown rapid penetration and release characteristics, enhancing its efficacy against fungal infections.
Case Study: Efficacy Against Fungal Strains
In a study evaluating the compound's antifungal properties, formulations containing this compound demonstrated significant activity against various fungal strains. The compound's ability to disrupt fungal cell membranes was noted as a key mechanism of action.
Anticancer Activity
Emerging research suggests that this compound may also possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10.5 |
| MCF-7 (breast cancer) | 15.0 |
The IC50 values indicate the concentration required to inhibit cell viability by 50%. These findings highlight the potential of this compound as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The compound interacts with microbial cell membranes, leading to increased permeability and cell death.
- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways, leading to programmed cell death.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes critical for microbial survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
